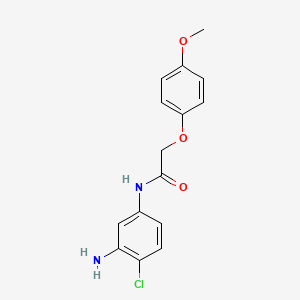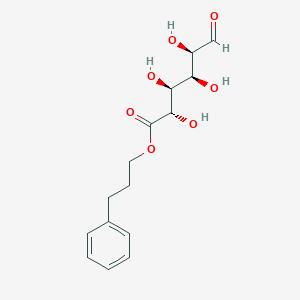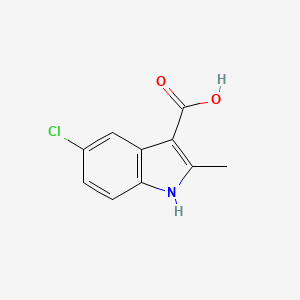
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine
Vue d'ensemble
Description
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine (4-MEMT-B) is an organic compound of the benzylamine family. It is a colorless liquid that is soluble in water and has a melting point of -70°C. 4-MEMT-B is used in a variety of scientific research applications, including synthesis, structure determination, and drug design. It is also used in biochemical and physiological studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis Techniques and Methodologies
- A study by Li Yong-xin (2012) on the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride, a structurally similar compound, provides insights into synthesis techniques like oximation, reduction, and salification reactions (Li Yong-xin, 2012).
Chemosensor Development
- V. Tharmaraj et al. (2012) explored the use of 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine as a highly selective chemosensor for silver ions, demonstrating potential applications in metal ion detection (Tharmaraj, Devi, & Pitchumani, 2012).
Pharmacological Research
- R. Apodaca et al. (2003) developed 4-(Aminoalkoxy)benzylamines, which exhibited subnanomolar binding affinities at the human histamine H3 receptor, suggesting potential implications in pharmacology (Apodaca et al., 2003).
Corrosion Inhibition
- Uzma Nazir et al. (2019) synthesized novel Schiff bases, including N-(4-((4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine, to investigate their corrosion inhibition effect on aluminum alloy in acidic medium, demonstrating industrial applications (Nazir et al., 2019).
Photochemical Analysis
- Jye-Shane Yang et al. (2004) studied the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, providing insights into photoinduced intramolecular charge transfer processes that could be relevant to the compound (Yang et al., 2004).
Material Synthesis for Solar Cells
- Xuepeng Liu et al. (2016) synthesized arylamine derivatives, including 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, for use as hole transporting materials in stable perovskite solar cells (Liu et al., 2016).
Propriétés
IUPAC Name |
[4-(2-methoxyethoxymethoxy)-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-17-4-5-18-8-19-10-3-2-9(7-16)11(6-10)12(13,14)15/h2-3,6H,4-5,7-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAWLOAIPDZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)




![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)




![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
